Trans-4-Hydroxycyclohexanecarboxylic Acid Enables High-Yield Mutasynthesis of Tacrolimus Analogue Whereas Cyclohexanecarboxylic Acid Fails
In a precursor-directed mutasynthesis study using an fkbO deletion mutant of Streptomyces sp., trans-4-hydroxycyclohexanecarboxylic acid was successfully incorporated into the tacrolimus backbone, producing 31-desmethoxytacrolimus at a titer of 55 mg/L. In contrast, cyclohexanecarboxylic acid (CHC) was not incorporated at all in the same system [1].
| Evidence Dimension | Production titer of target tacrolimus analogue (31-desmethoxytacrolimus) |
|---|---|
| Target Compound Data | 55 mg/L |
| Comparator Or Baseline | Cyclohexanecarboxylic acid (CHC): 0 mg/L (no incorporation) |
| Quantified Difference | >55 mg/L absolute increase; CHC shows no detectable incorporation |
| Conditions | Streptomyces sp. GT110507 (fkbO deletion mutant) grown in fermentation medium supplemented with precursor |
Why This Matters
This demonstrates that the hydroxyl group at the 4-position is essential for biosynthetic incorporation, making the compound a unique precursor for generating novel tacrolimus analogues, whereas the simpler cyclohexanecarboxylic acid is ineffective.
- [1] Ryu, J. H., Lee, S. Y., & Kim, B. G. (2013). Mutational biosynthesis of tacrolimus analogues by fkbO deletion mutant of Streptomyces sp KCTC 11604BP. Applied Microbiology and Biotechnology, 97(13), 5881-5892. View Source
